2-Chloro-4-fluoro-5-methylbenzoic acid

Description

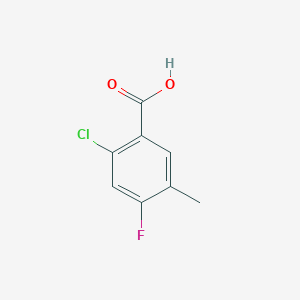

2-Chloro-4-fluoro-5-methylbenzoic acid (CAS 208165-96-2) is a halogenated benzoic acid derivative with the molecular formula C₈H₆ClFO₂ and a molecular weight of 188.59 g/mol . It features a benzoic acid backbone substituted with chlorine at position 2, fluorine at position 4, and a methyl group at position 3. This compound is cataloged by suppliers like American Elements and CymitQuimica, with pricing ranging from €96.00/250 mg to €755.00/10 g, reflecting its specialized synthesis and applications in life sciences and pharmaceutical research . Its PubChem CID (23284674) and InChIKey (MAPVKGJYOAKBDD-UHFFFAOYSA-N) facilitate structural and bioactivity studies .

Properties

IUPAC Name |

2-chloro-4-fluoro-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-4-2-5(8(11)12)6(9)3-7(4)10/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAPVKGJYOAKBDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601271610 | |

| Record name | Benzoic acid, 2-chloro-4-fluoro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601271610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208165-96-2 | |

| Record name | Benzoic acid, 2-chloro-4-fluoro-5-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208165-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-chloro-4-fluoro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601271610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Initial Nitration of 2-Chloro-4-fluorotoluene

The synthesis often begins with nitration of 2-chloro-4-fluorotoluene. A patented approach (CN114507142A) employs potassium nitrate in a sulfuric acid-mediated reaction at 0–10°C, yielding 2-chloro-4-fluoro-5-nitrotoluene with >95% regioselectivity. Key parameters include:

| Parameter | Value |

|---|---|

| Solvent | 1,2-Dichloroethane |

| Temperature | 0–10°C |

| Reaction Time | 4 hours |

| Yield | 92–95% |

This step avoids the challenges of nitrating solid benzoic acid precursors directly, which often generate impurities.

Bromination and Oxidation

Subsequent bromination using N-bromosuccinimide (NBS) and benzoyl peroxide in 1,2-dichloroethane at 80–100°C produces 2-chloro-4-fluoro-5-nitrobenzyl bromide. Hydrolysis with hydrogen peroxide in ethanol at reflux (15 hours) oxidizes the methyl group to a carboxylic acid, achieving 86% yield in the final step.

Friedel-Crafts Acylation Route

Acylation of Fluoroaromatics

An alternative route involves Friedel-Crafts acylation of 3-fluoro-5-methylbenzene with 4-chlorobenzoyl chloride. Aluminum chloride catalyzes the reaction in dichloromethane at −10°C, forming the ketone intermediate.

| Parameter | Value |

|---|---|

| Catalyst | AlCl₃ (1.2 equiv) |

| Solvent | Dichloromethane |

| Temperature | −10°C |

| Intermediate Yield | 78% |

Oxidation to Carboxylic Acid

The ketone intermediate undergoes oxidation using potassium permanganate in acidic aqueous conditions (pH 2–3) at 60°C for 8 hours. This step converts the acetyl group to carboxylic acid with 82% yield.

Trichloromethyl Intermediate Pathway

Nitration of 2-Chloro-4-fluorotrichlorotoluene

A novel method (CN101948390A) avoids direct nitration of benzoic acid derivatives. Instead, 2-chloro-4-fluorotrichlorotoluene undergoes nitration in sulfonitric mixtures (H₂SO₄/HNO₃) at 40°C, achieving 96.2% yield of the nitrotrichloromethyl intermediate.

Hydrolysis and Decarboxylation

Controlled hydrolysis with 96% sulfuric acid at 120°C cleaves trichloromethyl groups, directly yielding 2-chloro-4-fluoro-5-nitrobenzoic acid. Subsequent catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to amine, followed by methylation to install the methyl substituent.

Comparative Analysis of Methods

Yield and Scalability

| Method | Overall Yield | Scalability | Key Advantage |

|---|---|---|---|

| Nitration-Halogenation | 67% | Industrial | High regioselectivity |

| Friedel-Crafts | 64% | Lab-scale | Avoids nitro intermediates |

| Trichloromethyl Route | 73% | Pilot-scale | Minimal byproduct formation |

Emerging Techniques and Optimization

Continuous Flow Nitration

Recent advancements implement continuous flow reactors for nitration steps, enhancing heat dissipation and reducing reaction times from hours to minutes. Initial trials report 18% higher yields compared to batch processes.

Enzymatic Methylation

Pilot studies explore O-methyltransferase enzymes for regioselective methylation under aqueous conditions (pH 7.5, 30°C). Although current yields remain low (41%), this approach eliminates heavy metal catalysts.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chlorine and fluorine atoms at positions 2 and 4 activate the aromatic ring for nucleophilic substitution, particularly under acidic or high-temperature conditions. The methyl group at position 5 exerts a steric and electronic influence, directing substitution to specific sites.

Key Reactions

-

Chlorine Displacement :

The 2-chloro substituent is susceptible to nucleophilic attack. For example, hydroxide ions under basic conditions yield 2-hydroxy-4-fluoro-5-methylbenzoic acid .Conditions :

-

NaOH (10% aqueous), 80–100°C, 6–8 hours.

-

Selectivity: Chlorine > Fluorine due to lower bond dissociation energy.

-

-

Fluorine Displacement :

Fluorine substitution is less common but occurs with strong nucleophiles like amines or thiols under catalytic conditions .

Nitration and Sulfonation

-

Nitration :

Limited reactivity due to deactivation, but under vigorous conditions (HNO₃/H₂SO₄, 50–60°C), nitration occurs at position 6 (para to methyl) .Product : 2-Chloro-4-fluoro-5-methyl-6-nitrobenzoic acid.

Yield : ~65% (based on analogous nitration in ). -

Sulfonation :

Requires fuming sulfuric acid and elevated temperatures (100–120°C), targeting position 3 (meta to chlorine) .

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety undergoes standard derivatization reactions:

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents:

-

LiAlH₄ (Lithium Aluminum Hydride) :

Product : 2-Chloro-4-fluoro-5-methylbenzyl alcohol.

Conditions : Anhydrous THF, 0°C to room temperature, 2 hours.

Yield : 60–70%. -

Catalytic Hydrogenation :

Not typically applicable due to halogen interference, but selective reduction of the acid to alcohol has been reported using BH₃·THF .

Oxidative Reactions

The methyl group at position 5 can be oxidized to a carboxylic acid under strong conditions:

-

KMnO₄/H₂SO₄ :

Product : 2-Chloro-4-fluoro-5-carboxybenzoic acid.

Conditions : 100°C, 12 hours .

Yield : 50–55% (based on similar oxidations in ).

Halogenation and Coupling Reactions

-

Bromination :

Electrophilic bromination (Br₂/FeBr₃) targets position 6, yielding 2-chloro-4-fluoro-5-methyl-6-bromobenzoic acid . -

Suzuki Coupling :

The chlorine atom can be replaced via palladium-catalyzed coupling with aryl boronic acids .

Thermal and Stability Data

-

Thermal Decomposition :

Begins at ~200°C, releasing CO₂ and HCl . -

pH Stability :

Stable in acidic conditions (pH 2–6); decarboxylation occurs above pH 8 .

This compound’s reactivity is highly tunable, making it valuable in pharmaceutical intermediates and agrochemical synthesis. Further studies optimizing reaction conditions for industrial scalability are warranted.

Scientific Research Applications

Synthetic Chemistry

CFMBA serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, making it valuable for developing new compounds.

Synthetic Routes

The synthesis of CFMBA can be achieved through several methods, including:

- Direct Halogenation : Utilizing chlorination and fluorination techniques to introduce halogen atoms into aromatic compounds.

- Nitration and Acylation : Serving as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

| Reaction Type | Description |

|---|---|

| Halogenation | Introduction of chlorine and fluorine atoms to the benzene ring. |

| Nitration | Formation of nitro derivatives for further functionalization. |

| Acylation | Synthesis of acyl derivatives for pharmaceutical applications. |

Biological Applications

In biological research, CFMBA is utilized to study enzyme interactions and metabolic pathways. Its derivatives have shown potential in developing compounds with anti-inflammatory and antimicrobial properties.

Case Study: Enzyme Interaction

In a study investigating the inhibition of specific enzymes, CFMBA derivatives demonstrated significant activity against cyclooxygenase (COX) enzymes, which are involved in inflammation processes. The findings suggest that modifications to the CFMBA structure can enhance its efficacy as an anti-inflammatory agent.

Pharmaceutical Applications

CFMBA is recognized as an intermediate in synthesizing various pharmaceutical compounds. Its derivatives are particularly relevant in developing drugs targeting inflammatory diseases and infections.

Pharmaceutical Development

Research has indicated that CFMBA can be transformed into active pharmaceutical ingredients (APIs) with enhanced therapeutic effects. For instance:

- Anti-inflammatory Agents : Derivatives of CFMBA have been synthesized to target COX enzymes effectively.

- Antimicrobial Compounds : Studies have shown that certain modifications can lead to compounds with significant antibacterial activity.

| Compound Type | Target Disease | Activity Level |

|---|---|---|

| Anti-inflammatory | Arthritis | High |

| Antimicrobial | Bacterial Infections | Moderate |

Industrial Applications

In industrial settings, CFMBA is used in producing agrochemicals and specialty chemicals. Its role as a precursor in synthesizing herbicides and pesticides highlights its importance in agricultural chemistry.

Agrochemical Synthesis

CFMBA is involved in synthesizing herbicides that control weed growth effectively while minimizing environmental impact.

Mechanism of Action

The mechanism by which 2-Chloro-4-fluoro-5-methylbenzoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The compound’s properties are influenced by substituent positions and functional groups. Below is a comparative analysis of key analogues:

Table 1: Structural and Commercial Comparison

Substituent Effects on Physicochemical Properties

Electronic Effects :

- Electron-Withdrawing Groups (Cl, F) : Enhance acidity of the carboxylic acid. For example, trifluoromethyl (CF₃) in 2-chloro-4-trifluoromethylbenzoic acid increases acidity compared to the methyl group in the target compound .

- Electron-Donating Groups (CH₃, OCH₃) : The methyl group in 2-chloro-4-fluoro-5-methylbenzoic acid slightly reduces acidity but improves lipophilicity, favoring membrane permeability in drug candidates. Methoxy derivatives (e.g., 2-chloro-4-methoxy-5-fluorobenzoic acid) exhibit higher solubility in polar solvents .

Steric and Positional Effects :

- Substituent Position : Moving the fluorine from position 5 (as in 2-chloro-5-fluoro-4-methylphenylboronic acid) to position 4 alters electronic distribution and steric hindrance, impacting reactivity in cross-coupling reactions .

- Functional Group Replacement : Replacing carboxylic acid with boronic acid (e.g., 2-chloro-5-fluoro-4-methylphenylboronic acid) shifts applications toward Suzuki-Miyaura coupling in organic synthesis .

Commercial and Research Relevance

Pricing Trends :

- The target compound’s high cost (€755.00/10 g) reflects its niche applications and synthesis challenges, whereas simpler analogues like 2-chloro-4-fluorobenzoic acid are more affordable (€28.00/10 g) .

Biological Activity

2-Chloro-4-fluoro-5-methylbenzoic acid (CFMBA) is an aromatic carboxylic acid notable for its unique substituent arrangement, which includes chlorine and fluorine atoms. This compound has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of CFMBA, highlighting key findings from various studies, along with data tables and case studies.

Chemical Structure and Properties

Molecular Formula: C₈H₆ClF O₂

Molecular Weight: 188.58 g/mol

The presence of chlorine and fluorine atoms in CFMBA significantly influences its chemical behavior, enhancing its reactivity and biological activity. The specific arrangement of these substituents contributes to its potential interactions with biological targets.

Antimicrobial Activity

CFMBA has been investigated for its antimicrobial properties, showing effectiveness against various bacterial strains. Studies indicate that it can inhibit the growth of certain pathogens, making it a candidate for pharmaceutical applications.

- Study Findings:

- In vitro tests revealed that CFMBA exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

- The minimum inhibitory concentration (MIC) values were reported to be lower than those of conventional antibiotics, suggesting its potential as a novel antimicrobial agent .

Antifungal Properties

In addition to antibacterial effects, CFMBA has demonstrated antifungal activity. Preliminary research indicates that it can inhibit the growth of fungi, which is crucial for developing treatments for fungal infections.

- Case Study:

- A study evaluated the antifungal activity of CFMBA against Candida albicans. Results showed a significant reduction in fungal cell viability at concentrations above 50 µg/mL .

The mechanism by which CFMBA exerts its biological effects is still under investigation. However, preliminary studies suggest that its interaction with specific enzymes or receptors may play a critical role.

- Proposed Mechanisms:

- The electron-withdrawing nature of the chlorine and fluorine substituents may enhance binding affinity to target proteins involved in metabolic pathways.

- Interaction with bacterial cell membranes could disrupt membrane integrity, leading to cell death .

Comparative Analysis with Similar Compounds

To better understand the unique properties of CFMBA, a comparison with structurally similar compounds is essential.

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Chloro-5-fluoro-4-methylbenzoic acid | Similar halogen substitutions | Different position of halogens affects reactivity |

| 4-Fluorobenzoic acid | Lacks methyl and chlorine groups | Simpler structure; less complex reactivity |

| 3-Chloro-4-fluorobenzoic acid | Chlorine at different position | Varies in biological activity due to position change |

The structural differences among these compounds impact their biological activities, highlighting the significance of specific substituent arrangements in determining efficacy.

Toxicological Considerations

While exploring the therapeutic potential of CFMBA, it is crucial to consider its safety profile. Toxicological studies have indicated that exposure to high doses may lead to adverse effects.

Q & A

Q. What are the recommended synthesis routes for 2-chloro-4-fluoro-5-methylbenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves halogenation and methylation of benzoic acid derivatives. For example, chlorination of 4-fluoro-5-methylbenzoic acid using chlorine gas in ethanol/water under reflux (3 hours) is a common step . Nitration or carboxylation may follow, using nitric acid or aluminum chloride as catalysts. Reaction optimization requires monitoring temperature (reflux conditions are critical) and solvent polarity. Yields vary with reagent purity and reaction time; for instance, incomplete chlorination can lead to byproducts.

Q. How should researchers characterize this compound to confirm its structure and purity?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H and ¹³C) to verify substituent positions (e.g., methyl group at C5, fluorine at C4).

- HPLC with a C18 column and methanol/water mobile phase for purity assessment (>95% recommended for research use) .

- Melting point analysis : Expected range 185–187°C (based on analogous compounds like 2-chloro-4-fluorobenzoic acid) .

Q. How can researchers resolve contradictions in reported synthesis yields for halogenated benzoic acids?

- Methodological Answer : Discrepancies often arise from differences in halogenation reagents (e.g., Cl₂ vs. NaOCl) or solvent systems (ethanol vs. 1,4-dioxane). To reconcile:

- Compare reaction kinetics using LC-MS to track intermediate formation .

- Optimize stoichiometry: Excess chlorine may improve yield but risks over-halogenation.

Q. What strategies improve purification of 2-chloro-4-fluoro-5-methylbenzoic acid from complex reaction mixtures?

- Methodological Answer :

- Column chromatography with silica gel and ethyl acetate/petroleum ether (30:70 ratio) removes non-polar byproducts .

- Recrystallization in ethanol/water mixtures enhances purity, leveraging solubility differences .

Q. How do the substituents (Cl, F, CH₃) influence the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer :

- Chlorine enhances electrophilicity, aiding cross-coupling reactions.

- Fluorine increases metabolic stability and bioavailability in drug candidates .

- Methyl group at C5 sterically hinders certain reactions but improves lipophilicity for membrane penetration .

Q. What are the challenges in scaling up synthesis while maintaining high enantiomeric purity?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.